
3-(4-Chlorophenyl)-5-piperidin-4-yl-1,2,4-oxadiazole;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(4-Chlorophenyl)-5-piperidin-4-yl-1,2,4-oxadiazole;hydrochloride” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceuticals and natural products. The presence of the oxadiazole ring suggests that this compound might have interesting chemical and biological properties, as oxadiazoles are known for their diverse pharmacological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the piperidine ring, possibly through a cyclization reaction, followed by the introduction of the oxadiazole ring. The chlorophenyl group could be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperidine ring, an oxadiazole ring, and a chlorophenyl group. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the oxadiazole and chlorophenyl groups, both of which can participate in various chemical reactions. The piperidine ring might also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular size, and the presence of functional groups (like the oxadiazole and chlorophenyl groups) would influence properties like solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen
Therapeutic Potentials of Oxadiazole Derivatives
Oxadiazole derivatives, including the 3-(4-Chlorophenyl)-5-piperidin-4-yl-1,2,4-oxadiazole hydrochloride, are recognized for their vast therapeutic applications. The structural uniqueness of the 1,3,4-oxadiazole ring, a close relative to 1,2,4-oxadiazole, contributes significantly to its binding affinity across various biological targets through multiple weak interactions. This feature underpins its application in medicinal chemistry, showcasing a broad spectrum of bioactivities. Research highlights the development of 1,3,4-oxadiazole-based compounds for treating various ailments, evidencing their considerable development value in medicinal chemistry (Verma et al., 2019).
Oxadiazole in Drug Development
The oxadiazole core has found particular interest in synthetic medicinal chemistry due to its pharmacological diversity. Compounds containing the 1,3,4-oxadiazole moiety have been employed as bioisosteres for carboxylic acids and esters, demonstrating a wide range of applications beyond pharmaceuticals, including in polymers and as luminescent materials. This versatility underlines its significance in developing new drug candidates for treating various diseases, supporting the pursuit of more effective and less toxic medicinal agents (Rana, Salahuddin, & Sahu, 2020).
Role in Synthesis and Pharmacology
The synthesis and pharmacological properties of 1,2,4-oxadiazole derivatives, including the targeted molecule, have been extensively explored due to their favorable chemical and pharmacokinetic properties. These derivatives exhibit significant antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities. The exploration of compounds with oxadiazole rings published recently underscores the continuous interest in their potential for organic synthesis, medicinal chemistry, and pharmacology (Wang et al., 2022).
Biological Activities and Applications
The heterocyclic 1,3,4-oxadiazole compounds are known for their diverse biological activities, forming an important class for new drug development. Their broad spectrum of pharmacological activities includes anti-inflammatory, antimicrobial, antitumor, and antiviral effects. This diversity in biological activities makes them target structures for synthesizing new derivatives with varied biological activities, aiming to develop safer and more effective compounds (Bala, Kamboj, & Kumar, 2010).
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-5-piperidin-4-yl-1,2,4-oxadiazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O.ClH/c14-11-3-1-9(2-4-11)12-16-13(18-17-12)10-5-7-15-8-6-10;/h1-4,10,15H,5-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBAHHMAIHROHOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC(=NO2)C3=CC=C(C=C3)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-5-piperidin-4-yl-1,2,4-oxadiazole;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

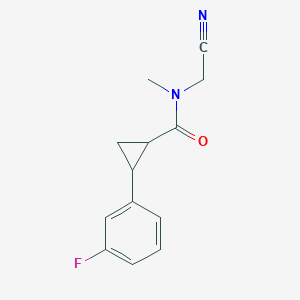

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-chloro-2-methoxybenzenesulfonamide](/img/structure/B2913620.png)
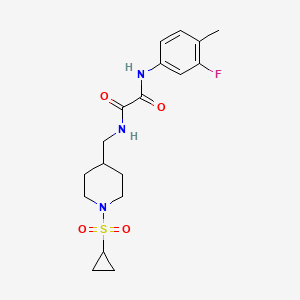
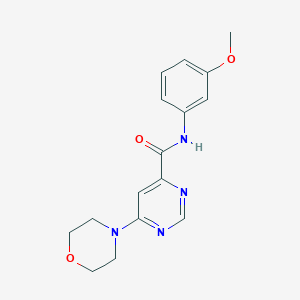
![4-(4-ethylbenzyl)-1-((3-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/no-structure.png)
![1-[(1-tert-butyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B2913629.png)
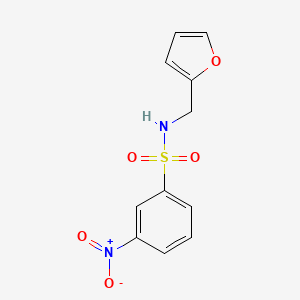
![4-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2913633.png)
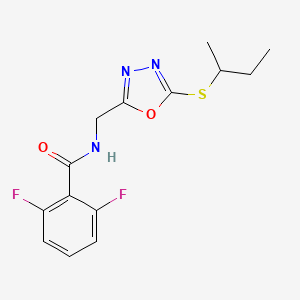
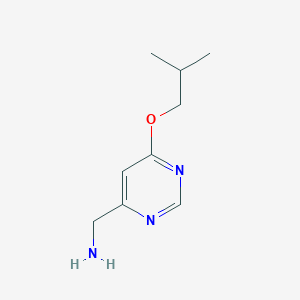
![N-(Cyanomethyl)-2-[[naphthalen-1-yl(phenyl)methyl]amino]acetamide](/img/structure/B2913637.png)
![7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2913638.png)
![2-(3-Chlorophenyl)-4-(methylthio)pyrazolo[1,5-a]pyrazine](/img/structure/B2913639.png)